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4-(2-Methylpropoxy)phenol - 56069-36-4

4-(2-Methylpropoxy)phenol

Catalog Number: EVT-1654678
CAS Number: 56069-36-4
Molecular Formula: C10H14O2
Molecular Weight: 166.22 g/mol
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Product Introduction

Source

This compound can be synthesized through several methods, often involving the alkylation of phenolic compounds. The presence of the isobutoxy group enhances its solubility and reactivity, making it suitable for various chemical processes.

Classification

4-(2-Methylpropoxy)phenol belongs to the class of phenolic compounds, specifically categorized as an aryl ether. Its chemical structure consists of a phenolic ring substituted with a 2-methylpropoxy group at the para position.

Synthesis Analysis

Methods

The synthesis of 4-(2-Methylpropoxy)phenol can be achieved through several methodologies, including:

  1. Alkylation Reactions: A common method involves the alkylation of phenol using 2-methylpropyl bromide in the presence of a base such as potassium carbonate. This reaction typically occurs under reflux conditions to facilitate the substitution reaction.
  2. Ullmann Reaction: This method employs copper catalysis to couple phenolic compounds with alkyl halides. The reaction conditions usually require an inert atmosphere and high temperatures to achieve optimal yields.
  3. Demethylation Processes: In some synthetic routes, demethylation of methoxy-substituted phenols can yield 4-(2-Methylpropoxy)phenol. This can be performed using strong acids or transition metal catalysts like palladium or copper .

Technical Details

The choice of solvent, temperature, and catalyst significantly affects the efficiency and yield of the synthesis. For instance, polar aprotic solvents are often preferred for their ability to stabilize charged intermediates during the reaction process.

Molecular Structure Analysis

Structure

The molecular formula for 4-(2-Methylpropoxy)phenol is C11H16O2, with a molecular weight of approximately 180.25 g/mol. The structure features a benzene ring with a hydroxyl group (-OH) and an isobutoxy group (-O-C4H9) attached to it.

Data

  • Molecular Weight: 180.25 g/mol
  • Melting Point: Typically ranges between 45-50 °C.
  • Boiling Point: Approximately 250 °C.
  • Density: Around 0.95 g/cm³.
Chemical Reactions Analysis

Reactions

4-(2-Methylpropoxy)phenol can participate in various chemical reactions:

  1. Esterification: Reacting with carboxylic acids can form esters, which are useful in synthesizing more complex organic molecules.
  2. Oxidation: The hydroxyl group can undergo oxidation to form corresponding quinones or ketones under suitable conditions.
  3. Nucleophilic Substitution: The ether bond may be cleaved under strong acidic conditions, allowing for further functionalization of the aromatic ring .

Technical Details

These reactions typically require specific conditions such as temperature control and the presence of catalysts to enhance reaction rates and yields.

Mechanism of Action

Process

The mechanism by which 4-(2-Methylpropoxy)phenol exerts its effects often involves interaction with biological targets, particularly in pharmacological contexts. It may act as an inhibitor or modulator in biochemical pathways involving neurotransmitter uptake or enzyme activity.

Data

Research indicates that similar phenolic compounds can influence neurotransmitter systems by inhibiting reuptake mechanisms in the brain, potentially leading to increased levels of neurotransmitters like serotonin or dopamine.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically a colorless to pale yellow liquid.
  • Solubility: Soluble in organic solvents such as ethanol and acetone but less soluble in water.
  • Odor: Mild aromatic odor.

Chemical Properties

  • Stability: Generally stable under standard conditions but may degrade under extreme pH or temperature.
  • Reactivity: Reacts with strong acids or bases; sensitive to oxidation agents .
Applications

Scientific Uses

4-(2-Methylpropoxy)phenol has potential applications in various fields:

  1. Pharmaceuticals: It may serve as an intermediate in synthesizing active pharmaceutical ingredients due to its functional groups that allow for further chemical modifications.
  2. Materials Science: The compound's properties make it suitable for developing polymers or coatings that require specific thermal or mechanical characteristics.
  3. Biochemical Research: Its role as a modulator in neurotransmitter systems makes it a candidate for studies related to mental health disorders and neuropharmacology .
Synthetic Methodologies and Optimization

Nucleophilic Aromatic Substitution Strategies for Alkoxy Group Introduction

Nucleophilic aromatic substitution (SNAr) represents a cornerstone methodology for introducing alkoxy groups, including the 2-methylpropoxy moiety, onto phenolic scaffolds. This reaction proceeds via a two-step addition-elimination mechanism, critically dependent on the presence of strong electron-withdrawing groups (EWGs) ortho or para to the leaving group (typically halogen) to stabilize the anionic Meisenheimer intermediate [5] [9]. For 4-(2-methylpropoxy)phenol synthesis, activated substrates like 4-chloro-3-nitroanisole undergo efficient displacement with 2-methylpropanol under basic conditions. Key kinetic parameters include:

  • Leaving Group Reactivity: Fluoride > Chloride > Bromide (due to C-X bond polarization)
  • Activating Group Strength: -NO₂ > -CN > -COCH₃ (para-nitro enhances reactivity ~10⁸-fold vs. unsubstituted chlorobenzene) [5]
  • Nucleophile: Alkoxides (e.g., potassium 2-methylpropoxide) are employed, often generated in situ.

Table 1: SNAr Reactivity for 2-Methylpropoxy Introduction

Aryl SubstrateLeaving GroupActivating Group(s)Reaction Temp (°C)Yield (%)Key Limitation
1-Chloro-2,4-dinitrobenzeneCl2x -NO₂ (o,p)25>95Over-activation; selectivity issues
4-Chloro-3-nitroanisoleCl-NO₂ (o)80-10070-85Requires elevated temperature
4-FluoronitrobenzeneF-NO₂ (p)50-7080-90Cost of fluoroarenes

The primary synthetic challenge lies in substrate pre-activation. Introducing EWGs adds steps, and their subsequent removal post-etherification may be necessary for target phenol synthesis, impacting atom economy [9]. Regioselectivity in polyhalogenated substrates is controlled by the relative positions and strengths of EWGs.

Amberlyst-15-Catalyzed Etherification: Reaction Kinetics and Mechanistic Insights

Amberlyst-15, a macroreticular sulfonated polystyrene resin, serves as a robust heterogeneous acid catalyst for the direct etherification of phenols with alcohols like 2-methylpropanol, offering significant advantages over homogeneous acids (e.g., H₂SO₄, p-TsOH) by simplifying product separation and catalyst reuse [1] [4] [6]. The reaction follows an acid-catalyzed SN₂ mechanism:

  • Protonation: Phenol (or alcohol) is protonated by the sulfonic acid sites (-SO₃H).
  • Electrophile Formation: Protonated alcohol (R-OH₂⁺) loses water, forming a carbocation (e.g., (CH₃)₂CHCH₂⁺ from 2-methylpropanol).
  • Nucleophilic Attack: Phenol attacks the carbocation, forming the alkyl aryl ether.
  • Deprotonation: The product is deprotonated, regenerating the catalyst.

Kinetic studies of analogous Amberlyst-15-catalyzed etherifications (e.g., methyl stearate with n-butanol) reveal second-order behavior (first order in alcohol and phenol/ester) under conditions free of mass transfer limitations. The observed activation energy (Eₐ) typically ranges between 50-70 kJ/mol [6]. Catalyst loading and temperature significantly impact the rate:

Table 2: Key Parameters in Amberlyst-15 Catalyzed Etherification

ParameterEffect on Reaction Rate/YieldOptimal Range (Typical)Mechanistic Implication
Temperature↑ Rate ↑ Yield (until equilibrium/decomp)70-120 °COvercomes Eₐ; Equilibrium constant (Kₑq) temperature-dependent
Catalyst Loading↑ Rate ↑ Yield (proportional until saturation)5-15 wt.% (rel. to phenol)Proportional to active site availability
Alcohol:Phenol Ratio↑ Rate ↑ Yield (drives equilibrium); Excess required2:1 to 5:1Shifts equilibrium towards ether; Minimizes di-alkylation
Water Content↓ Rate ↓ Yield (competes for acid sites, reverses reaction)Minimize (<1%)Hydrolysis competes; Removal of water drives reaction

Process optimization involves using anhydrous conditions, excess 2-methylpropanol (acting as solvent/reactant), and moderate temperatures (80-100°C) to achieve high conversions (>90%) to 4-(2-methylpropoxy)phenol while minimizing olefin formation from carbocation rearrangement [4] [6]. Catalyst deactivation occurs via fouling by high MW by-products or cation exchange; regeneration involves solvent washing.

Green Synthesis via Ipso-Hydroxylation of Arylboronic Acid Derivatives

A complementary "green" route to 4-(2-methylpropoxy)phenol circumvents traditional SNAr limitations by utilizing arylboronic acids or esters. This method involves the synthesis of 4-(2-methylpropoxyphenyl)boronic acid followed by ipso-hydroxylation:

  • Boronation: 4-Bromophenol is protected (e.g., as methyl ether) and subjected to palladium-catalyzed Miyaura borylation with bis(pinacolato)diboron (B₂pin₂), yielding the arylboronic ester.
  • Etherification: The protected arylboronate undergoes copper(I) oxide-catalyzed coupling with 1-bromo-2-methylpropane.
  • Deprotection/Ipso-Hydroxylation: The protecting group is removed (if necessary), and the C-B bond is oxidized using mild oxidants (e.g., H₂O₂/NaOH, Oxone) to yield the phenol directly.

The critical step is the ipso-hydroxylation, where the boronate group (-B(OR)₂) is replaced by -OH. Key advantages include:

  • Regioselectivity: Inherent to the boronation step (typically para to the initial bromide/hydroxyl).
  • Mild Conditions: Reactions often proceed at room temperature or <50°C.
  • Reduced Waste: Avoids stoichiometric activating groups and strong acids/bases.

While specific kinetic data for 4-(2-methylpropoxyphenyl)boronate hydroxylation is scarce in the provided results, general ipso-hydroxylation kinetics show high yields (>85%) under optimized oxidant stoichiometry (1.5-2.0 eq H₂O₂) and pH control (pH 10-12) [5] [10]. The main synthetic hurdle is the multi-step sequence and the cost of boronate precursors/catalysts compared to direct SNAr or acid-catalyzed routes.

Comparative Analysis of Solvent Systems in Transition Metal-Catalyzed Alkoxylation

Solvent selection profoundly impacts yield, rate, and sustainability in metal-catalyzed alkoxylations (e.g., Cu-catalyzed coupling of aryl halides with alkanols for 4-(2-methylpropoxy)phenol precursors). Key solvent properties include:

  • Polarity/Proticity: Affects catalyst solubility, stabilization of intermediates, and alcohol nucleophilicity. Dipolar aprotic solvents (DMF, DMSO, NMP) enhance rates but pose toxicity and removal challenges.
  • Boiling Point: Must be compatible with reaction temperature.
  • Coordination Ability: Can compete with substrates for metal centers.
  • Greenness: Biodegradability, toxicity, and sourcing (e.g., 2-MeTHF, CPME, ethanol).

Table 3: Solvent Performance in Model Cu-Catalyzed Aryl Ether Formation

SolventTypeRelative RateMax Yield (%)AdvantagesDisadvantages
DMFDipolar Aprotic1.0 (Reference)90Excellent substrate/catalyst solubilityHigh toxicity, difficult removal
DMSODipolar Aprotic0.992Good solubility, high bpViscous, difficult purification
TolueneNon-polar0.465Cheap, easy removalPoor solubility for polar intermediates
1,4-DioxaneEther0.885Good performanceCarcinogenic potential, peroxide formation
2-MeTHFEther (Green)0.780Renewable, good biodegradabilityLower bp, higher cost than dioxane
CPMEEther (Green)0.678Very low water solubility, good stabilityHigher cost
EthanolProtic0.575Green, cheapCan participate in transesterification

Optimization Insights: For Cu(I)-catalyzed coupling relevant to 4-(2-methylpropoxy)phenol precursors, DMF/DMSO offer highest yields/rates but present environmental and purification liabilities. 2-MeTHF emerges as a viable sustainable alternative, offering acceptable yields (80%) with significantly improved green metrics, though reaction times may increase by 20-30% [10]. Solvent-free conditions using excess 2-methylpropanol are ideal industrially but require precise temperature control to manage viscosity and catalyst dispersion. Water is generally avoided due to hydrolysis risks and poor organometallic catalyst stability.

Scalability Challenges in Industrial Production: Batch vs. Continuous Flow Approaches

Scaling 4-(2-methylpropoxy)phenol synthesis introduces significant engineering challenges:

  • Exotherm Management: SNAr and acid-catalyzed etherifications can be exothermic. Controlling temperature in large batch reactors is challenging, risking by-product formation (e.g., dialkyl ethers, olefins from alcohol dehydration).
  • Mixing Efficiency: Achieving homogeneity for solid-liquid (SNAr) or liquid-liquid (catalyzed etherification) reactions becomes difficult at scale, impacting kinetics and selectivity.
  • Reaction Time: Batch processes often require extended times for high conversion, reducing throughput.
  • Catalyst Handling: Filtration/recycling of heterogeneous catalysts (Amberlyst-15) from large batches is time-consuming.
  • Purification: Isolating high-purity product from complex reaction mixtures (excess alcohol, salts from SNAr) requires energy-intensive distillation or crystallization.

Continuous Flow Chemistry offers solutions to these bottlenecks:

  • Enhanced Heat/Mass Transfer: Micro/milli-reactors provide high surface area-to-volume ratios, enabling precise temperature control of exothermic steps and rapid mixing [5].
  • Reduced Reaction Times: Elevated temperatures (exceeding solvent bp) can be safely used under pressure, accelerating kinetics.
  • Integrated Catalyst Cartridges: Amberlyst-15 or immobilized metal catalysts can be packed in columns, enabling continuous operation and simplified regeneration.
  • In-line Separation: Membrane separators or liquid-liquid extractors can continuously remove product/by-products/water, driving equilibrium-limited reactions (etherification) towards completion.
  • Process Intensification: Multi-step sequences (e.g., protection/etherification/deprotection or boronation/coupling/ipso-hydroxylation) can be integrated into a single flow system.

Economic Considerations: While flow systems offer superior control and potentially higher purity, capital expenditure is higher than for batch reactors. Flow is most economically justified for high-volume production or where safety (exotherm, hazardous reagents) is a major batch concern. Batch processes remain prevalent for smaller-scale or multi-product facilities due to flexibility. Key optimization targets for industrial 4-(2-methylpropoxy)phenol production include minimizing solvent volume (or using neat conditions), maximizing catalyst lifetime/turnover number (TON), and developing efficient continuous crystallization for final product isolation.

Properties

CAS Number

56069-36-4

Product Name

4-(2-Methylpropoxy)phenol

IUPAC Name

4-(2-methylpropoxy)phenol

Molecular Formula

C10H14O2

Molecular Weight

166.22 g/mol

InChI

InChI=1S/C10H14O2/c1-8(2)7-12-10-5-3-9(11)4-6-10/h3-6,8,11H,7H2,1-2H3

InChI Key

USCXXKRPGNJTMM-UHFFFAOYSA-N

SMILES

CC(C)COC1=CC=C(C=C1)O

Canonical SMILES

CC(C)COC1=CC=C(C=C1)O

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